molecular formula C12H15ClN2O3 B8683265 5-hydroxy-DL-tryptophan methyl ester hydrochloride

5-hydroxy-DL-tryptophan methyl ester hydrochloride

Cat. No. B8683265
M. Wt: 270.71 g/mol
InChI Key: GRRAMKXEZLMNOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-DL-tryptophan methyl ester hydrochloride is a useful research compound. Its molecular formula is C12H15ClN2O3 and its molecular weight is 270.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-hydroxy-DL-tryptophan methyl ester hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-hydroxy-DL-tryptophan methyl ester hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

IUPAC Name

methyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride

InChI

InChI=1S/C12H14N2O3.ClH/c1-17-12(16)10(13)4-7-6-14-11-3-2-8(15)5-9(7)11;/h2-3,5-6,10,14-15H,4,13H2,1H3;1H

InChI Key

GRRAMKXEZLMNOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (2.14 mL, 29.4 mmol) was added dropwise to a slurry of 5-hydroxy-DL-tryptophan (3.8 g, 17.3 mmol) in anhydrous methanol (40 mL) at 0° C. under a nitrogen blanket. The resulting mixture was warmed slowly to room temperature and stirred for 17 hours. Then the solvent was removed under reduced pressure to provide 5-hydroxy-DL-tryptophan methyl ester hydrochloride (Intermediate 1) as a light brown foam (5.0 g, 100%): 1H NMR (300 MHz, DMSO-d6): δ 10.78 (bs, 1H), 8.62-8.25 (m, 3H), 7.18-7.11 (m, 2H), 6.79 (s, 1H), 6.67-6.61 (m, 1H), 4.18 (m, 1H), 3.69 (s, 3H), 3.25-3.12 (m, 2H).
Quantity
2.14 mL
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

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